molecular formula C11H16ClNO2 B037757 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine CAS No. 117977-20-5

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Cat. No. B037757
M. Wt: 229.7 g/mol
InChI Key: XPYNCLYLFSMFQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" involves multiple steps starting from basic pyridine derivatives. Pan Xiang-jun et al. (2006) outlined a method starting from 4-chloro-2,3-dimethylpyridine N-oxide, leading to the target compound through a series of reactions including hydrolysis, halogenation, and condensation, achieving yields up to 93% for the final step. The process demonstrates the complexity and efficiency of synthesizing such specialized pyridine derivatives (Pan Xiang-jun, 2006).

Molecular Structure Analysis

Marijana Jukić et al. (2010) conducted a detailed analysis of a structurally related compound using X-ray crystallography, IR, NMR, and electronic spectroscopy. Their findings offer insights into the geometric parameters, crystalline structure, and optical properties, highlighting the significance of molecular structure analysis in understanding the behavior and potential applications of such compounds (Jukić et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" encompasses a variety of reactions due to its functional groups. Xia Liang et al. (2007) explored its synthesis using a POCl3/CH2Cl2/Et3N system, emphasizing the compound's utility as a reactive intermediate for further chemical transformations. This study showcases the versatility of the compound in synthetic chemistry (Xia Liang, 2007).

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine has been utilized in the synthesis of benzimidazole derivatives. For instance, Pan Xiang-jun (2006) used this compound in the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole. The synthesis involved multiple steps, including halogenation and condensation, resulting in a product with 98.5% purity (Pan Xiang-jun, 2006).

Proton Pump Inhibition Agents

Wang Jin-min (2007) synthesized a proton pump inhibition agent using 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This research led to the production of a benzimidazole derivative, potentially useful in proton pump inhibition (Wang Jin-min, 2007).

Synthesis of Pyridine Derivatives

This compound has been pivotal in synthesizing various pyridine derivatives. Xia Liang (2007) reported using a selective chlorinating reagent system to synthesize 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, which was confirmed by 1H NMR and IR (Xia Liang, 2007).

Preparation of 2-chloromethyl-3,4-dimethoxypyridine Hydrochloride

Dai Gui-yuan (2003) improved the method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an important intermediate in several chemical processes (Dai Gui-yuan, 2003).

Antimicrobial Applications

Hiroyuki Nakazumi et al. (1984) explored the chloromethylation of thioflavones, using derivatives of chloromethyl compounds to produce substances with significant antimicrobial activity (Hiroyuki Nakazumi et al., 1984).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . Specific hazard statements and precautionary statements were not available in the search results.

properties

IUPAC Name

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNCLYLFSMFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452642
Record name 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

CAS RN

117977-20-5
Record name 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117977-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g (23.7 mmol)) was dissolved in ethyl acetate (40 ml), and thionyl chloride (4.23 g (35.6 mmol)) was added dropwise into the solution in a temperature that did not exceed 25° C. Stirring was carried out at room temperature, and then after it had been confirmed by TLC that the starting material had disappeared, vacuum concentration was carried out, thus obtaining 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (6.14 g (yield: 97.4%)).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixed solution of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (12.02 g (56.9 mmol)) and toluene (96.0 ml) was added dropwise thionyl chloride (8.11 g (68.2 mmol)), so that the internal temperature did not exceed 25° C., which was stirred for about 90 minutes at room temperature. Ethanol (24.0 ml) was added to this mixed solution to obtain a 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine solution.
Quantity
12.02 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two

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